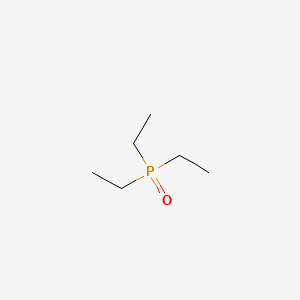

Triethylphosphine oxide

描述

Significance of Organophosphorus Compounds in Chemical Synthesis and Catalysis

Organophosphorus compounds are a class of organic compounds containing a carbon-phosphorus bond. They play a crucial and widespread role in both industrial and academic chemistry. mdpi.comfrontiersin.org Their applications are diverse, ranging from pharmaceuticals and agrochemicals to materials science and catalysis. mdpi.comfrontiersin.org In the realm of chemical synthesis, organophosphorus compounds are indispensable reagents and catalysts. For instance, phosphines are widely used as ligands for transition metal catalysts, which are instrumental in a vast number of organic transformations. frontiersin.orguw.edu.pl Furthermore, phosphonates are key reagents in variations of the Wittig reaction for alkene synthesis. frontiersin.org The phosphoryl (P=O) group, a key feature of phosphine (B1218219) oxides, exhibits a high coordination ability with metals, making these compounds effective in areas such as metal extraction. frontiersin.org

Evolution of Research on Phosphine Oxide Derivatives

Historically, phosphine oxides were often regarded as undesirable byproducts, particularly in reactions like the Wittig and Mitsunobu syntheses, where they are formed in stoichiometric amounts. hku.hkwikipedia.org The challenge of separating these byproducts from reaction mixtures spurred research into their removal and, eventually, their recycling back to the parent phosphines. wikipedia.orgchemistryviews.org This focus on recycling highlighted the need for efficient reduction protocols. chemistryviews.org

Over time, the perception of phosphine oxides has shifted from that of a mere waste product to a versatile and valuable class of compounds in their own right. hku.hkchemicalbook.com Researchers began to explore the unique properties of the P=O bond, particularly its polarity and ability to act as a Lewis base and a hydrogen bond acceptor. chemicalbook.comresearchgate.net This has led to the development of phosphine oxides as organocatalysts, ligands for metal catalysts, and promoters for various chemical reactions. uw.edu.plchemicalbook.comacs.org Their ability to coordinate to a wide range of atoms and influence the electronic and steric environment of catalytic centers has opened up new avenues in asymmetric catalysis and materials science. mdpi.comacs.org

Scope of Triethylphosphine (B1216732) Oxide Research in Academic Contexts

Triethylphosphine oxide (TEPO) serves as a significant subject of academic research due to its distinct chemical and physical properties. It is a colorless liquid or a white crystalline solid, depending on the temperature, and is soluble in water. ontosight.ailookchem.com In academic research, TEPO is frequently utilized as a probe molecule in spectroscopic studies, particularly ³¹P NMR, to characterize the acidity of solid surfaces and the electrophilic properties of solvents. lookchem.comresearchgate.netrsc.orgrsc.org Its strong P=O bond allows it to form complexes with a variety of metal ions, making it a subject of interest in coordination chemistry, especially in the study of lanthanide complexes. researchgate.net Furthermore, TEPO is investigated as a ligand in catalytic systems and as a reactant in the synthesis of other organophosphorus compounds, such as fluorinated derivatives. lookchem.comchembk.com Theoretical studies on TEPO and related phosphine oxides have provided insights into the nature of the P-O bond and the donor-acceptor properties of phosphines. rsc.org

Structure

3D Structure

属性

IUPAC Name |

1-diethylphosphorylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15OP/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSWXNPRLJLCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208407 | |

| Record name | Phosphine oxide, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-50-2 | |

| Record name | Triethylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL8T8KF7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Properties

Triethylphosphine (B1216732) oxide can be synthesized through the oxidation of triethylphosphine. ontosight.aiwikipedia.org This reaction is readily achieved using various oxidizing agents, including oxygen. wikipedia.org

The chemical behavior of triethylphosphine oxide is largely dictated by the polar P=O bond. The oxygen atom acts as a potent Lewis base, enabling TEPO to form coordination complexes with a wide array of metal ions. wikipedia.org This property is central to its application in coordination chemistry and solvent extraction. researchgate.netkfnl.gov.sa The P=O group is also a strong hydrogen bond acceptor. chemicalbook.com

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅OP | ontosight.ailookchem.comchembk.com |

| Molecular Weight | 134.16 g/mol | lookchem.com |

| Appearance | White, needle-like crystals or colorless liquid | ontosight.ailookchem.com |

| Melting Point | 48-53 °C | lookchem.comchembk.comereztech.com |

| Boiling Point | 230-233 °C; 84-85 °C (at 3 mmHg) | ontosight.ailookchem.com |

| Density | 0.884 g/cm³ | lookchem.com |

| Water Solubility | Soluble | lookchem.comchembk.com |

| Stability | Hygroscopic | lookchem.com |

Coordination Chemistry of Triethylphosphine Oxide

Fundamental Principles of Triethylphosphine (B1216732) Oxide Ligand Interactions

The interaction of TEPO with metal centers is governed by the fundamental characteristics of its phosphoryl oxygen and the nature of the alkyl groups attached to the phosphorus atom.

Lewis Basicity and Nucleophilicity of the Phosphoryl Oxygen

The defining feature of triethylphosphine oxide as a ligand is the strong Lewis basicity of its phosphoryl oxygen atom. magritek.com This oxygen acts as a potent electron-pair donor, readily coordinating to Lewis acidic metal centers. wikipedia.org The P=O bond is highly polarized, with a significant partial negative charge on the oxygen and a partial positive charge on the phosphorus atom, which can be represented by the resonance structures P⁺-O⁻ and P=O. wikipedia.org This polarity results in a strong dipole moment and makes the oxygen atom a hard Lewis base, favoring coordination with hard Lewis acids, such as many transition metal ions. wikipedia.org

The interaction of the oxygen atom with an electrophile, like a metal cation or a proton, leads to a reduction in the π-character of the P=O bond. magritek.com This strong basicity allows TEPO to form stable adducts and serve as a probe for measuring the electrophilic nature (Lewis acidity) of various chemical systems, a concept utilized in the Gutmann-Beckett method. magritek.com The nucleophilicity of the phosphoryl oxygen is also significant, enabling it to participate in reactions where it attacks electron-deficient centers. ippi.ac.ir

Electronic and Steric Effects of Alkyl Substituents on Coordination

The three ethyl groups attached to the phosphorus atom are crucial in modulating the coordination properties of TEPO.

Electronic Effects: The ethyl groups are electron-donating via an inductive effect (+I). They increase the electron density on the phosphorus atom, which in turn enhances the electron density on the phosphoryl oxygen. This increased electron density makes the oxygen a stronger Lewis base compared to analogous phosphine (B1218219) oxides with less electron-donating or electron-withdrawing substituents, such as triphenylphosphine (B44618) oxide. libretexts.org Trialkylphosphine oxides are generally more basic and thus better ligands than triarylphosphine oxides. wikipedia.org

Steric Effects: The bulkiness of the ethyl groups plays a significant role in the coordination chemistry of TEPO. researchgate.net While less sterically demanding than ligands with bulkier alkyl groups like tert-butyl, the ethyl groups still create a specific steric profile around the metal center. This steric hindrance can influence the coordination number of the metal, the geometry of the resulting complex, and the stability of the metal-ligand bond. researchgate.netresearchgate.net The steric and electronic properties of phosphine-type ligands can often be tuned independently, which makes them versatile for applications like catalysis. libretexts.org For instance, the balance between steric bulk and electronic donation can determine whether a complex adopts a cis or trans geometry. rsc.org

Complexation with Transition Metals

This compound forms a wide array of complexes with transition metals, binding exclusively through the phosphoryl oxygen atom. wikipedia.org

Formation and Stability of this compound–Transition Metal Adducts

TEPO forms stable adducts with numerous transition metal halides and other salts. For example, it readily coordinates with Group 4 metal halides like TiCl₄ and ZrCl₄. rsc.org The resulting complexes, such as MCl₄(TEPO)₂, are formed by the displacement of weaker ligands like tetrahydrofuran (B95107) (THF). rsc.org The stability of these adducts is a direct consequence of the strong Lewis acid-base interaction between the hard metal center and the hard phosphoryl oxygen donor. wikipedia.org The stoichiometry of the resulting complexes, such as Ln(NO₃)₃L₂, Ln(NO₃)₃L₃, or [Ln(NO₃)₂L₄]NO₃ (where L is a phosphine oxide), often depends on the metal-to-ligand molar ratio used during synthesis and the steric bulk of the ligand. researchgate.netresearchgate.net

Spectroscopic Characterization of Transition Metal Complexes (e.g., ³¹P NMR, IR, Raman)

Spectroscopic methods are indispensable for characterizing TEPO-metal complexes and understanding the nature of the M-O-P bond.

³¹P NMR Spectroscopy: ³¹P NMR is a highly sensitive technique for studying TEPO coordination. magritek.com The ³¹P chemical shift (δ) is very responsive to changes in the electronic environment around the phosphorus nucleus. mdpi.com Upon coordination of the phosphoryl oxygen to a metal center, electron density is withdrawn from the P=O bond, leading to a deshielding of the phosphorus atom. magritek.com This results in a downfield shift (an increase in ppm value) of the ³¹P NMR signal. The magnitude of this coordination shift provides insight into the strength of the metal-ligand interaction. magritek.commdpi.com For instance, the interaction of TEPO with acidic solids shows a distinct correlation between the ³¹P chemical shift and the amount of adsorbed TEPO, indicating different binding modes. rsc.org

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to probe the P=O bond directly. The P=O stretching frequency, ν(P=O), is a characteristic and intense band in the IR spectrum of free TEPO. Upon coordination to a metal, the P=O bond weakens due to the donation of its π-electron density to the metal. This weakening of the bond results in a decrease in the ν(P=O) stretching frequency. The magnitude of this redshift (shift to lower wavenumber) is generally proportional to the strength of the M-O bond. acs.org For example, in complexes of triphenylphosphine oxide, the P-O bond distance elongates upon coordination, consistent with a weaker bond and lower stretching frequency. wikipedia.org

Table 1: Representative Spectroscopic Data for this compound and its Complexes This table is illustrative. Specific values depend on the metal, counter-ions, and solvent.

| Compound / Complex Type | ³¹P NMR Shift (δ, ppm) | Change in δ (ppm) | IR ν(P=O) (cm⁻¹) | Change in ν(P=O) (cm⁻¹) |

|---|---|---|---|---|

| Free TEPO | ~ +40 to +50 | - | ~ 1150-1180 | - |

| TEPO-Metal Adduct | > +50 | Downfield Shift | < 1150 | Red Shift |

Mechanistic Insights into Ligand Exchange Reactions

The lability of the TEPO ligand is an important aspect of its coordination chemistry. Being a relatively weak Lewis base compared to other ligands, TEPO can be readily displaced from metal complexes. wikipedia.org This property is central to understanding ligand exchange reactions. Studies have shown that phosphine oxides can be quantitatively displaced by stronger ligands. rsc.org

Conversely, the replacement of other ligands by TEPO is also a key reaction. The kinetics of these exchange reactions can be influenced by both the electronic and steric properties of the ligands involved. nih.gov For example, in gold(I) complexes like auranofin, the triethylphosphine ligand plays a specific role, and its replacement can completely alter the reactivity and mechanism of subsequent reactions. acs.org The exchange of TEPO on surfaces has also been studied, demonstrating chemical exchange between different adsorption sites, which can be monitored by the broadening of NMR signals at low surface coverage due to slower exchange kinetics. rsc.org

Complexation with Lanthanide and Actinide Series Elements

The coordination chemistry of this compound (TEPO) with f-block elements is significantly influenced by the distinct electronic and steric properties of both the ligand and the metal ions. As a hard oxygen donor, the phosphoryl oxygen of TEPO exhibits a strong affinity for the hard Lewis acidic lanthanide (Ln³⁺) and actinide (An³⁺/An⁴⁺) ions. The relatively modest steric bulk of the three ethyl groups allows for the formation of complexes with high coordination numbers, although these are highly sensitive to the size of the f-block metal ion.

Structural Characterization of this compound–Lanthanide/Actinide Complexes

The solid-state structures of this compound complexes with lanthanide nitrates have been systematically investigated, revealing a clear dependence on the position of the lanthanide within the series. For the lighter, larger lanthanides from lanthanum to europium, reaction with TEPO typically yields nine-coordinate tris-ligand complexes with the general formula [Ln(NO₃)₃(TEPO)₃]. pku.edu.cnua.pt In these structures, the three TEPO ligands and three bidentate nitrate (B79036) anions coordinate to the central metal ion. The geometry of these [Ln(NO₃)₃(TEPO)₃] complexes is often described as a pseudo mer-octahedral arrangement when considering each nitrate as a single coordination point. researchgate.net

As the lanthanide series is traversed, the coordination environment changes. For the heavier lanthanides, such as terbium and holmium, isolated products are often mixtures of the nine-coordinate [Ln(NO₃)₃(TEPO)₃] and a new, eight-coordinate species, [Ln(NO₃)₃(TEPO)₂]. pku.edu.cnua.pt This demonstrates a reduction in the number of coordinated TEPO ligands from three to two.

In contrast to the relatively well-documented lanthanide complexes, there is a notable scarcity of detailed structural characterization for actinide complexes specifically with this compound in the available scientific literature. However, extensive research on analogous phosphine oxides, such as trimethylphosphine (B1194731) oxide (TMPO) and triphenylphosphine oxide (TPPO), provides insight into the expected coordination behavior. For instance, thorium and uranium tetranitrates form a variety of complexes with TMPO, including ten-coordinate [Th(NO₃)₃(TMPO)₄]⁺ cations and twelve-coordinate [Th(NO₃)₆]²⁻ anions. rsc.org Uranyl nitrate, UO₂(NO₃)₂, is also known to form complexes with various phosphine oxides, though specific structural data for its TEPO adducts are not prevalent. iaea.org The complexation typically involves the coordination of the phosphine oxide ligands in the equatorial plane of the linear UO₂²⁺ unit.

| Lanthanide (Ln) | Complex Formula | Coordination Number | Geometry / Remarks |

| La, Ce, Pr, Nd, Eu | [Ln(NO₃)₃(TEPO)₃] | 9 | Pseudo mer-octahedral; all three nitrates are bidentate. pku.edu.cnresearchgate.net |

| Tb, Ho | [Ln(NO₃)₃(TEPO)₃] and [Ln(NO₃)₃(TEPO)₂] | 9 and 8 | Forms mixtures of tris- and bis-TEPO complexes. pku.edu.cnresearchgate.net |

| Heavier Ln | [Ln(NO₃)₃(TEPO)₂] | 8 | The bis-ligand complex becomes more prevalent. ua.pt |

Influence of Ionic Radius on Coordination Number and Geometry

The systematic decrease in ionic radii across the lanthanide series, known as the lanthanide contraction, plays a pivotal role in determining the stoichiometry and structure of the resulting TEPO complexes. The decreasing size of the Ln³⁺ ion leads to increased steric crowding in the primary coordination sphere. While the larger, early lanthanides can comfortably accommodate three TEPO ligands and three bidentate nitrates to achieve a coordination number of nine, this becomes progressively more difficult for the smaller, later lanthanides. ua.ptresearchgate.net

A similar trend is expected for the trivalent actinides (e.g., Am³⁺, Cm³⁺), which also exhibit an "actinide contraction," though it is less pronounced than that of the lanthanides. For higher-valent actinides like Th⁴⁺ and U⁴⁺, the higher effective nuclear charge leads to smaller ionic radii compared to their lanthanide counterparts, which would also favor lower coordination numbers with sterically demanding ligands.

| Element (Ln) | Ionic Radius (CN=9, pm) | Predominant Complex Type with TEPO |

| La | 121.6 | [La(NO₃)₃(TEPO)₃] |

| Ce | 119.6 | [Ce(NO₃)₃(TEPO)₃] |

| Pr | 117.9 | [Pr(NO₃)₃(TEPO)₃] |

| Nd | 116.3 | [Nd(NO₃)₃(TEPO)₃] |

| Sm | 113.2 | [Sm(NO₃)₃(TEPO)₃] |

| Eu | 112.0 | [Eu(NO₃)₃(TEPO)₃] |

| Gd | 110.7 | Mixture of L₃ and L₂ types |

| Tb | 109.5 | Mixture of L₃ and L₂ types pku.edu.cn |

| Dy | 108.3 | Mixture of L₃ and L₂ types |

| Ho | 107.2 | Mixture of L₃ and L₂ types pku.edu.cn |

| Er | 106.2 | Mixture of L₃ and L₂ types |

| Yb | 104.2 | [Yb(NO₃)₃(TEPO)₂] becomes significant |

Solution-Phase Equilibrium Studies of this compound–Metal Complexes

Solution-phase studies, primarily conducted using variable-temperature ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, reveal that the coordination chemistry of this compound with lanthanide nitrates is dynamic. researchgate.net In solvents like dichloromethane (B109758) (CD₂Cl₂), the complexes are often fluxional at ambient temperature, with ³¹P NMR spectra showing a single, time-averaged signal due to rapid exchange processes. staffs.ac.uk

For the lighter lanthanides (La-Eu), the spectra are often consistent with the presence of a single, dominant [Ln(NO₃)₃(TEPO)₃] species in solution. researchgate.net However, for the heavier lanthanides, the situation is more complex. Low-temperature ³¹P NMR studies have shown the presence of multiple species in equilibrium. researchgate.netstaffs.ac.uk These equilibria can involve not only the dissociation of a TEPO ligand to interconvert between [Ln(NO₃)₃(TEPO)₃] and [Ln(NO₃)₃(TEPO)₂], but also the dissociation of a nitrate ion. researchgate.net

Research has indicated that an equilibrium can be established between neutral molecular complexes, such as [Ln(TEPO)n(NO₃)₃]⁰, and cationic species, [Ln(TEPO)n(NO₃)₂]⁺, where the displaced nitrate acts as a counter-ion. researchgate.net The position of these equilibria is dependent on several factors, including the specific lanthanide ion, temperature, solvent polarity, and the concentration of the reactants. While ³¹P NMR is a powerful tool for identifying the different species present in solution, quantitative thermodynamic data, such as stability constants (log β) and enthalpies of complexation (ΔH), for TEPO complexation with lanthanides and actinides are not widely reported, though such parameters have been determined for other, often bulkier, phosphine oxide systems. researchgate.netnih.gov

Catalytic Applications and Mechanistic Investigations of Triethylphosphine Oxide

Triethylphosphine (B1216732) Oxide as a Ligand in Homogeneous Catalysis

While phosphines are ubiquitous ligands in homogeneous catalysis, their corresponding oxides are less common. Phosphine (B1218219) oxides are generally considered poor ligands for late transition metals due to the lower energy of the oxygen lone-pair orbitals compared to the phosphorus lone pair in phosphines. However, they can play a crucial, albeit different, role in catalytic cycles, often acting as labile, stabilizing ligands. Triethylphosphine oxide, with its simple alkyl structure, serves as a fundamental model for understanding the behavior of this class of ligands.

Direct utilization of this compound as a primary, performance-driving ligand in the most common cross-coupling reactions is not extensively documented. The more frequently cited analogue is triphenylphosphine (B44618) oxide (TPPO), which often appears as a byproduct from the oxidation of triphenylphosphine (TPP). This oxidation can be an integral part of the in situ generation of the active Pd(0) catalyst from a Pd(II) precursor. wikipedia.orgwikipedia.org

However, phosphine oxides can also be added intentionally to influence the reaction. Notably, in the Hiyama cross-coupling of organosilanes, phosphine oxides have been shown to be effective stabilizing ligands. Research has demonstrated that triphenylphosphine oxide can serve as an inexpensive and effective ligand in the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl bromides. nih.govgelest.com The phosphine oxide is believed to stabilize the palladium catalyst, preventing its decomposition and precipitation as palladium black, thereby maintaining a consistent concentration of the active catalyst throughout the reaction. nih.gov This leads to more reproducible reaction rates and higher yields.

Given the established role of TPPO in certain cross-coupling reactions, it is plausible that TEPO could perform a similar function as a labile, stabilizing ligand, with its distinct steric and electronic profile (smaller size, more electron-donating ethyl groups) potentially influencing catalyst solubility and activity in specific solvent systems. An example of a Hiyama-type coupling using triphenylphosphine oxide as a ligand is detailed in the table below.

Table 1: Palladium-Catalyzed Hiyama-Type Cross-Coupling Using a Phosphine Oxide Ligand nih.gov

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromobenzotrifluoride | 4-Trifluoromethyl-4'-methoxybiphenyl | 79 |

| 2 | 4-Bromoacetophenone | 4-Acetyl-4'-methoxybiphenyl | 86 |

| 3 | Methyl 4-bromobenzoate | Methyl 4'-methoxybiphenyl-4-carboxylate | 90 |

| 4 | 4-Bromotoluene | 4-Methoxy-4'-methylbiphenyl | 75 |

| 5 | 4-Bromoanisole | 4,4'-Dimethoxybiphenyl | 78 |

| Reaction Conditions: Potassium (4-methoxyphenyl)dimethylsilanolate, aryl bromide (1 equiv.), Allylpalladium chloride dimer (APC, 2.5 mol%), Ph₃P(O) (5 mol%), toluene, 90 °C, 30-60 min. |

Ligand design in catalysis typically focuses on systematically modifying the ligand's steric and electronic properties to optimize reaction outcomes. soton.ac.uk For phosphine oxide ligands like TEPO, design strategies are less about creating a tightly binding, controlling ligand and more about modulating its properties as a catalyst stabilizer.

The key characteristics of phosphine oxides in this context are:

Labile Coordination: The P=O bond offers a weak coordination site that can temporarily bind to a metal center, preventing aggregation without permanently blocking the sites needed for the catalytic cycle (oxidative addition, reductive elimination). nih.gov

Electronic Tuning: The electronic nature of the substituents on the phosphorus atom influences the Lewis basicity of the phosphoryl oxygen. The electron-donating ethyl groups in TEPO make its oxygen more Lewis basic compared to the electron-withdrawing phenyl groups in TPPO. This can affect its interaction strength with the metal center.

Steric Effects: TEPO is sterically less demanding than TPPO. This could allow for better access of substrates to the catalytic center or influence the stability of the resulting metal complex.

Solubility: The choice between alkyl and aryl groups on the phosphine oxide can be used to tune the ligand's solubility, ensuring it remains in the same phase as the catalyst and reactants.

Design strategies would therefore involve selecting or modifying a phosphine oxide to strike the right balance between stabilizing the catalyst and not inhibiting it through overly strong coordination.

The mechanism by which phosphine oxides like TEPO participate in metal-catalyzed reactions primarily involves two aspects: the in situ formation of the active catalyst and the stabilization of the catalyst during the cycle.

Generation of the Active Catalyst: Many cross-coupling reactions start with a stable Pd(II) salt, such as Pd(OAc)₂ or PdCl₂. To enter the catalytic cycle, this must be reduced to the active Pd(0) species. When a phosphine like triethylphosphine is used as a ligand, it can also act as the reductant, being oxidized to this compound in the process. wikipedia.org This generates the active L-Pd(0) species that can initiate the catalytic cycle via oxidative addition.

This compound in Organocatalysis

In organocatalysis, this compound can act as a catalyst itself, without the involvement of a transition metal. Its function typically relies on the reactivity of the phosphoryl group, either through a redox cycle or by acting as a Lewis base to activate other species.

This compound can serve as a pre-catalyst in reactions that are classically driven by the formation of a P=O bond, such as the Wittig, Mitsunobu, and Appel reactions. mdpi.com In these catalytic variants, a stoichiometric reducing agent (e.g., a silane) is used to regenerate the active phosphine from the phosphine oxide byproduct in situ. This allows a catalytic amount of the phosphorus compound to be used. nih.govacs.org

Table 2: Organocatalytic Transformations Involving Phosphine Oxide Catalysis

| Reaction | Catalyst System | Transformation | Ref. |

| Wittig Reaction | Phosphine Oxide (pre-catalyst) / Silane | Aldehyde/Ketone → Alkene | nih.gov |

| Appel Reaction | Phosphine Oxide / Oxalyl Chloride | Alcohol → Alkyl Chloride | researchgate.net |

| Mitsunobu Reaction | Phosphine Oxide (pre-catalyst) / Reductant | Alcohol + Nucleophile → Substituted Product | mdpi.com |

The mechanistic pathways for TEPO in organocatalysis depend on the specific type of transformation.

Activation as a Lewis Base: The phosphoryl oxygen in this compound is a potent hydrogen bond acceptor. This property is central to its role in certain organocatalytic processes. TEPO has been extensively used as a probe molecule in ³¹P NMR spectroscopy to create an empirical scale of the hydrogen-bond donating ability of various organocatalysts like phenols, ureas, and carboxylic acids. rsc.org In a reaction mechanism, this strong Lewis basicity allows TEPO to act as a catalyst by activating substrates or reagents through hydrogen bonding. For example, it can enhance the acidity of a weak acid catalyst or activate a substrate towards nucleophilic attack by forming a hydrogen bond with it.

Activation via Electrophiles: In reactions like the catalytic Appel reaction, the mechanism involves the initial activation of the TEPO catalyst by an electrophilic reagent (e.g., oxalyl chloride). This forms a highly electrophilic species, such as a dichlorophosphonium salt. This activated catalyst then reacts with the substrate (e.g., an alcohol), leading to the desired product (an alkyl chloride) and regenerating the initial TEPO catalyst to complete the cycle. researchgate.net

Applications in Redox Chemistry and Related Transformations

This compound ((C₂H₅)₃PO or TEPO) is an organophosphorus compound recognized for its utility as a reagent and catalyst in various organic syntheses. chembk.com Its role extends to serving as a stable ligand for metal catalysts, finding application in redox reactions, and the synthesis of other organic molecules. chembk.com

This compound's involvement in redox chemistry is often as part of a catalytic cycle, particularly in reactions where a tertiary phosphine is used as the primary catalyst. In many such reactions, including the Wittig, Mitsunobu, and Appel reactions, the phosphine is oxidized to phosphine oxide as a stoichiometric byproduct. researchgate.net The significant challenge in these processes is the thermodynamic stability of the P=O bond, which makes the reduction of the phosphine oxide back to the active phosphine difficult. researchgate.net

Table 1: Conceptual P(III)/P(V) Redox Catalysis Cycle

| Stage | Process | Description |

|---|---|---|

| 1. Reduction | P(V) → P(III) | The phosphine oxide (e.g., TEPO) is reduced by a terminal reducing agent (e.g., a silane) to regenerate the active tertiary phosphine. researchgate.net |

| 2. Catalysis | Substrate Transformation | The regenerated phosphine acts as a nucleophilic or redox catalyst in a desired chemical transformation (e.g., Wittig, Mitsunobu). |

| 3. Oxidation | P(III) → P(V) | In the course of the reaction, the phosphine is oxidized back to the phosphine oxide, completing the cycle. nih.gov |

This compound is noted for its application in the synthesis of carboxylic esters and organosilicon compounds. chembk.com

Synthesis of Carboxylic Esters While TEPO is cited for use in ester synthesis, detailed mechanistic studies in the literature often feature its aromatic analogue, triphenylphosphine oxide (TPPO), as a model compound. chembk.comroyalsocietypublishing.org In a well-documented method, TPPO is used in conjunction with an activating agent, such as oxalyl chloride, to promote the esterification of carboxylic acids and alcohols. royalsocietypublishing.orgtmc.edu The proposed mechanism involves the reaction of the phosphine oxide with oxalyl chloride to form a highly reactive intermediate, an acyl phosphonium (B103445) salt. tmc.eduacs.org This intermediate readily activates the carboxylic acid, which then reacts with an alcohol to form the corresponding ester under mild, neutral conditions. royalsocietypublishing.org This system is advantageous as it often proceeds with high yields and short reaction times at room temperature. royalsocietypublishing.org The phosphine oxide in this system acts as a Lewis base to promote the condensation reaction. royalsocietypublishing.org

Synthesis of Organosilicon Compounds In the realm of organosilicon chemistry, this compound functions as a potent nucleophile that can interact with and influence the reactivity of silicon compounds. open.ac.uk The primary mechanism involves the coordination of the lone pair electrons on the oxygen atom of TEPO to the electrophilic silicon center of a silane. open.ac.uk This interaction leads to the formation of silane-nucleophile adducts, which can result in an expansion of the coordination number at the silicon atom from four to five (penta-coordinated) or even six (hexa-coordinated). open.ac.uk

The extent of this coordination is influenced by several factors:

Substituents on Silicon: The presence of electronegative groups on the silicon atom increases its ability to expand its coordination sphere. open.ac.uk

Steric Hindrance: The steric bulk of both the groups on the silicon atom and the nucleophile itself affects the stability and coordination number of the resulting adduct. open.ac.uk

By forming these hypervalent silicon intermediates, TEPO can activate the organosilicon compound, making it more susceptible to subsequent reactions or influencing the pathway of a transformation. open.ac.uk This activation is crucial in various processes where silanes are used as reagents.

Table 2: Factors Influencing Coordination of TEPO to Silanes

| Factor | Influence on Coordination at Silicon Center | Reference |

|---|---|---|

| Number of Electronegative Groups on Si | More electronegative groups enhance the ability to form higher-coordinate species (penta- or hexa-coordinate). | open.ac.uk |

| Steric Hindrance of Silane Substituents | Bulkier substituents on the silicon atom can hinder the approach of the nucleophile, disfavoring higher coordination states. | open.ac.uk |

| Nature of Leaving Groups on Si | The type of leaving group affects the equilibrium constant for the formation of the adduct. | open.ac.uk |

| Steric Hindrance of Nucleophile | Less hindered nucleophiles generally form more stable adducts with higher coordination numbers. | open.ac.uk |

Impact of Environmental Factors on Catalytic Performance

The efficiency and mechanism of reactions catalyzed or promoted by this compound are significantly influenced by environmental factors such as the solvent, temperature, and the presence of additives.

The choice of solvent is critical in catalysis, as it can directly interact with the catalyst, substrates, and intermediates, thereby affecting reaction rates and selectivity. rsc.org The interaction between this compound and various solvents is so distinct and measurable that it has been used to establish a quantitative scale for solvent Lewis acidity, known as the Acceptor Number (AN). rsc.org This scale is derived from the change in the ³¹P NMR chemical shift of TEPO when dissolved in different solvents, providing a direct measure of the solvent's ability to accept an electron pair. rsc.org

Table 3: Solvent Acceptor Number (AN) Determined by this compound

| Solvent | Acceptor Number (AN) |

|---|---|

| Hexane | 0 |

| Diethyl Ether | 3.9 |

| Tetrahydrofuran (B95107) (THF) | 8.0 |

| Acetone | 12.5 |

| Acetonitrile (B52724) | 18.9 |

| Dimethyl Sulfoxide (DMSO) | 19.3 |

| Methanol | 41.5 |

| Water | 54.8 |

| Antimony Pentachloride (in 1,2-dichloroethane) | 100 |

Data sourced from a study on solvent effects, which uses the TEPO-SbCl₅ adduct as the reference point. rsc.org

In heterogeneous catalysis, where the catalyst is on a solid support, the local environment plays a role analogous to that of a solvent. The interaction of TEPO with a silica (B1680970) surface has been shown to involve multiple distinct species: physisorbed TEPO and two different chemisorbed species interacting with surface silanol (B1196071) groups via single or double hydrogen bonds. rsc.org Studies show a dynamic chemical exchange between these different adsorbed states on the silica surface, demonstrating how the catalyst's immediate environment can dictate its state and potential reactivity. rsc.org

Influence of Temperature Temperature is a fundamental parameter that controls the kinetics and thermodynamics of chemical reactions. In catalysis involving phosphine oxides, increasing the temperature generally accelerates the reaction rate. acs.orgresearchgate.net However, the effect of temperature is multifaceted. For instance, in reactions where the phosphine oxide is a byproduct to be removed, temperature plays a crucial role. Lowering the temperature can decrease the solubility of the phosphine oxide, facilitating its precipitation and removal from the reaction mixture. acs.org

Conversely, in heterogeneous catalysis, excessively high temperatures can be detrimental, leading to catalyst deactivation through processes like sintering, where catalyst particles aggregate, reducing the active surface area. mdpi.com For oxide-based catalysts, high temperatures can alter the surface chemistry and structure, which can either enhance or degrade catalytic activity depending on the specific process. mit.edu Therefore, an optimal temperature range must be established to balance reaction rate, catalyst stability, and product selectivity.

Influence of Additives Additives, also known as promoters or co-catalysts, are substances added in small quantities to improve catalytic performance. wikipedia.org While specific research on additives for TEPO-catalyzed reactions is limited, the role of the analogous triphenylphosphine oxide (TPPO) as an additive in other systems provides valuable insight. For example, TPPO has been used as an additive in palladium-catalyzed cross-coupling reactions. acs.org In these cases, the phosphine oxide acts as a stabilizing ligand for the palladium catalyst particles, preventing them from precipitating as inactive palladium black and thus extending the catalyst's lifetime and maintaining its activity. acs.org This highlights a key role for phosphine oxides not as primary catalysts, but as crucial additives that modulate the performance of a primary metallic catalyst.

Applications of Triethylphosphine Oxide in Materials Science and Engineering

Triethylphosphine (B1216732) Oxide as a Coordination Solvent

The strong Lewis basicity of the oxygen atom in triethylphosphine oxide allows it to function as a coordination solvent, interacting with and stabilizing metal centers or other electrophilic species in a reaction. This coordination can influence reaction pathways, stability of intermediates, and ultimately the products of a synthetic procedure.

The role of phosphine (B1218219) oxides as byproducts in well-known organic reactions like the Wittig, Staudinger, and Mitsunobu reactions is well-documented. wikipedia.org While often seen as a purification challenge, the interaction of the phosphine oxide with reaction components is crucial to the mechanism. wikipedia.org In related systems, such as esterification reactions promoted by triphenylphosphine (B44618) oxide (TPPO), the phosphine oxide is activated to form a phosphonium (B103445) salt intermediate, which then facilitates the desired transformation. royalsocietypublishing.orgbeilstein-journals.org This direct participation in the reaction mechanism can lead to shorter reaction times and excellent product yields under mild, neutral conditions. royalsocietypublishing.org

A prominent application showcasing the specific solvent properties of this compound is the Gutmann-Beckett method for determining the Lewis acidity of solvents. wikipedia.orgepfl.ch In this procedure, TEPO is used as a probe molecule. wikipedia.orgmagritek.com The chemical shift of its phosphorus-31 nucleus (³¹P) in NMR spectroscopy is highly sensitive to the electrophilicity of the surrounding solvent molecules. wikipedia.orgmagritek.comrsc.org The interaction between the Lewis basic oxygen atom of TEPO and Lewis acidic sites in the solvent causes a deshielding of the phosphorus nucleus. wikipedia.org This change in chemical shift is used to calculate the solvent's Acceptor Number (AN), a quantitative measure of its Lewis acidity. wikipedia.orgmagritek.comstenutz.eu TEPO is particularly suitable for this role because its ethyl groups provide good electronic shielding without significant steric hindrance, and it is soluble in a wide range of solvents. magritek.com

This compound also serves as a ligand in the synthesis of coordination complexes, particularly with lanthanide nitrates. researchgate.netstaffs.ac.uk Studies on the complexation of lanthanide nitrates with various trialkylphosphine oxides show that the stoichiometry and geometry of the resulting complexes are influenced by the steric bulk of the ligand. staffs.ac.uk For the lighter lanthanides, TEPO forms complexes with the general formula [Ln(NO₃)₃(TEPO)₃], which adopt a pseudo mer-octahedral geometry. staffs.ac.uk For the heavier lanthanides, mixtures of [Ln(NO₃)₃(TEPO)₃] and [Ln(NO₃)₃(TEPO)₂] are often isolated due to increased steric crowding around the smaller metal ions. staffs.ac.uk

Intercalation and Surface Chemistry of this compound

The polar P=O group of this compound is central to its utility in modifying the surfaces of inorganic materials, either by insertion into layered structures or by forming organized layers on substrates.

This compound has been successfully intercalated into the interlayer spaces of Dion-Jacobson-type ion-exchangeable layered perovskites. rsc.org The process has been demonstrated with materials such as HLaNb₂O₇·xH₂O (HLaNb) and HCa₂Nb₃O₁₀·xH₂O (HCaNb). rsc.org A common method involves the hydrolysis of n-decoxy derivatives of the perovskites in the presence of TEPO. rsc.org During this reaction, the n-decoxy groups are removed, and TEPO molecules insert themselves into the gallery space between the inorganic perovskite layers. rsc.org

Spectroscopic analysis confirms the successful intercalation. IR spectroscopy shows the disappearance of bands from the n-decoxy groups and the appearance of a new, strong absorption band corresponding to the P=O stretching vibration of the intercalated TEPO. rsc.org Solid-state ³¹P NMR data indicates that the TEPO molecules are stabilized within the interlayer space through interactions with Brønsted acid sites—hydroxyl groups generated during the hydrolysis of the n-decoxy precursors. rsc.org The chemical shifts observed in solid-state ³¹P NMR suggest the high Brønsted acidity of the host perovskite materials. rsc.org

| Perovskite Host | Precursor | Interlayer Distance (nm) | P=O IR Band (cm⁻¹) | ³¹P NMR Shift (ppm) | Reference |

|---|---|---|---|---|---|

| HLaNb₂O₇·xH₂O | n-decoxy derivative | ca. 1.8 | 1077 | Not specified | rsc.org |

| HCa₂Nb₃O₁₀·xH₂O | n-decoxy derivative | Not specified | Not specified | Not specified | rsc.org |

This compound can form self-limiting monolayers on inorganic substrates like silicon dioxide (SiO₂). researchgate.net The primary interaction driving the formation of these monolayers is hydrogen bonding between the oxygen atom of the TEPO and the surface silanol (B1196071) (Si-OH) groups of the SiO₂ substrate. researchgate.net This process occurs when a cleaned SiO₂ substrate is heated in a solution of TEPO. researchgate.net

Atomic force microscopy (AFM) reveals that the monolayers formed from this compound can have a relatively high surface roughness. researchgate.net X-ray photoelectron spectroscopy (XPS) confirms the presence of phosphorus on the surface, and an increase in the P2p binding energy compared to bulk TEPO supports the formation of significant binding interactions at the surface. researchgate.net The formation of these phosphine oxide monolayers is self-limiting, which is an advantage over other surface modification molecules like phosphonic acids. researchgate.net

| Phosphine Oxide | Interaction Mode | Surface Roughness (RMS) | Key Finding | Reference |

|---|---|---|---|---|

| This compound (TEPO) | Hydrogen bonding | ca. 0.2 nm | Forms a rough monolayer with significant surface binding interaction. | researchgate.net |

| Triphenylphosphine oxide (TPPO) | Hydrogen bonding & π-π stacking | ca. 0.1 nm | Forms a smooth, uniform monolayer with low defect density. | researchgate.net |

The adsorption of this compound on silica (B1680970) surfaces has been studied in detail, revealing multiple types of surface interactions. nih.gov Using ³¹P NMR spectroscopy, it is possible to distinguish between different adsorbed species based on the chemical shift, which is sensitive to the local chemical environment and the strength of the interaction with the surface. nih.gov

Three distinct adsorbed species of TEPO on silica have been identified:

Physisorbed TEPO : Molecules that are weakly held on non-acidic portions of the surface.

Chemisorbed via a single H-bond : TEPO molecules that are hydrogen-bonded to an isolated surface silanol group. nih.gov

Chemisorbed via two H-bonds : TEPO molecules that interact with two adjacent silanol groups. nih.gov

The observed ³¹P NMR chemical shift is a weighted average of these species due to rapid chemical exchange between the different sites on the silica surface. nih.gov The chemical shift is also dependent on the amount of TEPO adsorbed; as surface coverage increases, the chemical shift value changes. nih.gov Furthermore, the NMR signal line width is broader at low surface coverage, which is attributed to a slower chemical exchange rate because of the greater average distance between surface sites. nih.gov This use of TEPO as a probe molecule allows for a detailed characterization of the nature and strength of acid sites on solid surfaces. nih.gov

Role in Flame Retardant Technologies

Mechanistic Studies of Flame Retardancy

The flame retardant action of phosphine oxides like TEPO is typically not limited to a single process but involves a combination of mechanisms that disrupt the chemistry of burning. These mechanisms can be broadly categorized into condensed-phase and gas-phase actions. nih.gov

Condensed-Phase Mechanism

In the condensed phase (the solid polymer), the primary mechanism for phosphorus compounds is the promotion of charring. nist.gov During pyrolysis, the flame retardant can decompose to form phosphoric acid or polyphosphoric acid. nist.govscispace.com These acidic species act as catalysts for the dehydration of the polymer backbone, leading to cross-linking and the formation of a stable, insulating layer of carbonaceous char on the material's surface. nist.govvu.edu.au

This char layer serves multiple functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. mdpi.com

It slows the rate of polymer degradation, thereby reducing the amount of flammable volatile gases released to fuel the fire. d-nb.info

It can prevent the transfer of oxygen to the polymer, further inhibiting combustion.

Studies on polymers containing phosphine oxides show an increased char yield after combustion, which points to a significant condensed-phase activity. nist.gov For example, research on nylon 6,6 incorporating triphenylphosphine oxide (TPPO) showed a char yield increase from 2.3% for the pure polymer to 8.7% for the flame-retarded copolymer, indicating that the phosphine oxide moiety actively promotes char formation. nist.gov

Gas-Phase Mechanism

A crucial requirement for an effective gas-phase mechanism is the volatilization of phosphorus-containing compounds during polymer pyrolysis. mdpi.com For phosphine oxides, thermal decomposition can release phosphorus-containing radicals, such as PO•, into the gas phase (the flame). mdpi.comd-nb.info These radicals are highly effective at interrupting the combustion process.

The key reactions in the flame involve high-energy radicals like hydrogen (H•) and hydroxyl (OH•), which propagate the chain reactions of combustion. nih.gov Phosphorus-containing species can scavenge these highly reactive radicals, replacing them with less reactive species and thereby quenching the flame. researchgate.netd-nb.info This process, known as flame inhibition, reduces the efficiency of combustion and lowers the heat generated by the fire. mdpi.com

Evidence for this gas-phase action comes from studies showing that the addition of phosphine oxides to polymers leads to a significant increase in the yields of carbon monoxide (CO) and soot. nist.gov This indicates less complete and less efficient combustion, a hallmark of flame inhibition. mdpi.com Research on epoxy resins with TPPO demonstrated that phosphorus primarily participated in the gas-phase reaction, promoting soot formation and significantly reducing the heat release rate. scbt.com

The dual-action nature of phosphine oxides makes them versatile flame retardants. The balance between condensed-phase and gas-phase activity can depend on the specific polymer, the chemical structure of the flame retardant, and its interaction with other additives in the system. mdpi.com

Synergistic Effects with Other Fire Retardant Agents

The performance of phosphorus-based flame retardants like this compound can be significantly enhanced by combining them with other compounds, a phenomenon known as synergism. nih.gov This approach can lead to improved flame retardancy at lower total additive loadings, which helps to preserve the physical and mechanical properties of the host polymer. mdpi.com

Synergy with Nitrogen-Containing Compounds

A well-established synergistic combination is that of phosphorus and nitrogen compounds. vu.edu.au Additives like melamine (B1676169) and its derivatives (e.g., melamine polyphosphate) are frequently used. During combustion, nitrogen compounds can release non-flammable gases such as ammonia (B1221849) (NH₃), which dilute the fuel and oxygen concentration in the gas phase. mdpi.com In the condensed phase, they can contribute to the charring process promoted by the phosphorus compound, resulting in a more stable and robust insulating layer. mdpi.com The combination of a phosphine oxide with a nitrogen-based synergist can thus enhance both gas-phase and condensed-phase flame retardant mechanisms.

Synergy with Metal Hydroxides and Oxides

Inorganic flame retardants such as aluminum hydroxide (B78521) (ATH) and magnesium hydroxide (MDH) can also exhibit synergistic effects with phosphine oxides. researchgate.netflameretardants-online.com These metal hydroxides work primarily through a cooling mechanism; they decompose endothermically, releasing water vapor that cools the polymer surface and dilutes flammable gases. mdpi.com The resulting metal oxide (e.g., Al₂O₃ or MgO) forms a protective layer on the polymer surface. mdpi.com When combined with a phosphorus flame retardant, this can lead to a more effective barrier. For instance, boehmite (AlOOH) has been shown to act as a synergist with phosphinates and in epoxy resins containing DOPO, enhancing flame retardant efficiency. nih.govflameretardants-online.com

However, the interaction is not always positive. In some cases, antagonism can occur. For example, MgO, being a basic oxide, can react with and neutralize the acidic phosphorus species formed during pyrolysis, thereby inhibiting their catalytic role in char formation. researchgate.net

The table below presents data from a study on an epoxy resin system, illustrating the synergistic effect between a phosphorus flame retardant (DOPO, an analog of TEPO) and an inorganic filler (boehmite).

Table 1: Cone Calorimeter Data for Epoxy Composites Showing Synergistic Effects Data based on studies of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), an analogous organophosphorus flame retardant.

| Formulation (in Epoxy Resin) | P-Content (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | UL-94 Rating |

|---|---|---|---|---|

| Neat Epoxy | 0 | 1250 | 115 | No Rating |

| 15 wt% DOPO | 1.7 | 580 | 85 | V-1 |

| 30 wt% Boehmite | 0 | 850 | 95 | No Rating |

| 1.3 wt% P (from DOPO) + 30 wt% Boehmite | 1.3 | 450 | 80 | V-0 |

The data show that the combination of DOPO and boehmite achieves a higher UL-94 rating (V-0) and lower heat release rates than either component used alone at comparable or even higher loadings, demonstrating a clear synergistic effect. nih.gov Similar synergistic interactions would be expected for this compound with suitable partner agents.

Computational and Theoretical Investigations of Triethylphosphine Oxide

Quantum Chemical Calculations

Quantum chemical methods are employed to study the intrinsic properties of the TEPO molecule, its electronic structure, and its interactions with other molecules. These calculations provide fundamental insights into the forces governing its behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations allow for the optimization of the molecular geometry of TEPO, predicting bond lengths, bond angles, and dihedral angles that are often in close agreement with experimental values. ias.ac.in

These studies also elucidate electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter, as it relates to the chemical reactivity and stability of the molecule; a larger gap suggests higher stability and lower reactivity. ias.ac.in Furthermore, DFT can be used to map the molecular electrostatic potential (MEP), which reveals the charge distribution and identifies regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). nih.gov

| Property | Description | Typical Calculated Value/Insight |

|---|---|---|

| P=O Bond Length | The distance between the phosphorus and oxygen atoms. | Characteristically short, indicating a strong, polar double bond. |

| P-C Bond Length | The distance between the phosphorus and carbon atoms of the ethyl groups. | Consistent with a single covalent bond. |

| O=P-C Bond Angle | The angle formed by the oxygen, phosphorus, and a carbon atom. | Reflects the tetrahedral geometry around the phosphorus center. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's chemical stability and resistance to electronic excitation. ias.ac.in |

| Molecular Electrostatic Potential (MEP) | A map of the electronic charge distribution on the molecule's surface. | Shows a high negative potential around the phosphoryl oxygen, indicating its role as a strong hydrogen bond acceptor. nih.gov |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been used to study the structures and thermodynamic stabilities of trialkylphosphine oxide monomers and their dimers. researchgate.net For triethylphosphine oxide (TEPO), these studies investigate the formation of homodimers, which are held together by intermolecular forces, primarily dipole-dipole interactions and hydrogen bonds between the phosphoryl oxygen of one molecule and hydrogen atoms of the ethyl groups of another.

Quantum chemistry calculations can determine the relative binding energies and the enthalpic and entropic contributions to the Gibbs free energy for dimer formation. researchgate.net This analysis helps to understand the stability of dimers as a function of temperature. The formation of dimers from individual TEPO monomers is an energetically favorable process, and theoretical calculations can quantify this stability. researchgate.net

| Thermodynamic Parameter | Description | Significance |

|---|---|---|

| Binding Energy (ΔE) | The energy released upon the formation of the dimer from two monomers. | A negative value indicates a stable dimer. researchgate.net |

| Enthalpy of Dimerization (ΔH) | The heat change associated with the dimerization process. | Indicates whether the process is exothermic (negative ΔH) or endothermic. researchgate.net |

| Entropy of Dimerization (ΔS) | The change in randomness or disorder during dimerization. | Typically negative, as two separate molecules form a more ordered single entity. researchgate.net |

| Gibbs Free Energy of Dimerization (ΔG) | Determines the spontaneity of the dimerization (ΔG = ΔH - TΔS). | A negative ΔG indicates a spontaneous process under given temperature conditions. researchgate.net |

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra. For TEPO, theoretical calculations can predict vibrational frequencies corresponding to specific molecular motions, such as the characteristic P=O stretching frequency.

Of particular importance is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The ³¹P NMR chemical shift of TEPO is highly sensitive to its chemical environment, making it an excellent probe for studying acidity. rsc.org DFT calculations have been successfully used to predict these chemical shifts. rsc.org For instance, the interaction of TEPO with acidic sites on surfaces like silica (B1680970) leads to a significant change in the ³¹P chemical shift. rsc.orgresearchgate.net Computational models can simulate these interactions and predict the resulting chemical shifts, helping to identify different adsorbed species, such as physisorbed molecules or those chemisorbed through single or multiple hydrogen bonds. rsc.orgresearchgate.net

| Adsorption State | Description of Interaction | Observed/Predicted ³¹P Chemical Shift (δ) Trend |

|---|---|---|

| Physisorbed | Weak, non-specific interaction with the surface. | Closer to the value of TEPO in a non-polar solvent. rsc.orgresearchgate.net |

| Single H-bond | TEPO's phosphoryl oxygen acts as an acceptor for a single hydrogen bond from a surface silanol (B1196071) group. | Downfield shift compared to the physisorbed state. rsc.orgresearchgate.net |

| Double H-bond | TEPO interacts simultaneously with two surface silanol groups. | Further downfield shift, indicating a stronger interaction. rsc.orgresearchgate.net |

Molecular Dynamics Simulations

While quantum chemical calculations focus on the properties of single molecules or small clusters, molecular dynamics (MD) simulations are used to study the collective behavior of a large number of molecules over time. These simulations provide a dynamic picture of TEPO in condensed phases.

Molecular dynamics simulations can be used to investigate the structural and dynamical properties of liquid TEPO. Although specific studies on TEPO are not widely documented, research on analogous molecules like liquid trimethylphosphine (B1194731) (TMP) provides a framework for what such simulations would reveal. nih.gov A force field, which is a set of parameters describing the potential energy of the system, is developed based on quantum chemistry calculations. nih.gov

MD simulations of liquid TEPO would track the positions and velocities of thousands of molecules over time, allowing for the calculation of properties like density, radial distribution functions, and diffusion coefficients. The radial distribution function, g(r), would reveal the average distances between molecules, showing the liquid's short-range order. nih.gov Time correlation functions can be analyzed to understand single-particle dynamics (like translational and rotational diffusion) and the collective relaxation of the liquid structure. nih.gov Such simulations would likely show significant orientational correlation at short distances due to strong dipole-dipole interactions. nih.gov

MD simulations are also a key tool for studying how TEPO molecules interact with each other and with other substances to form larger, organized structures through self-assembly. The dimerization of TEPO, studied with ab initio methods, is a fundamental example of such an interaction. researchgate.net

Simulations can model the behavior of TEPO at interfaces, for example, between a liquid and a solid surface. nih.gov These simulations can elucidate how TEPO molecules arrange themselves on a surface like silica, confirming the different types of interactions (physisorption and chemisorption) identified by NMR and DFT. rsc.orgresearchgate.net By simulating a larger system, MD can explore how surface coverage affects the organization of TEPO molecules and the dynamics of their exchange between different adsorption sites. rsc.orgresearchgate.net This provides insight into the formation of monolayers and more complex assemblies on surfaces, driven by the strong intermolecular forces inherent to TEPO.

Modeling of this compound Interactions with Brønsted Acids and Surfaces

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for investigating the interactions of phosphine (B1218219) oxides with various acidic materials at the molecular level. These theoretical studies provide detailed insights into adsorption mechanisms, the nature of acid-base interactions, and the energetics of these processes, complementing experimental observations.

Adsorption Mechanisms on Zeolite Frameworks

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acid sites, making them crucial catalysts in the chemical industry. Trialkylphosphine oxides, including this compound (TEPO) and its close analog trimethylphosphine oxide (TMPO), are frequently used as probe molecules to characterize the acidity of these materials. researchgate.netresearchgate.net Computational studies have been instrumental in elucidating the adsorption mechanisms of these probes on zeolite frameworks.

DFT calculations have been employed to investigate the Brønsted acid sites in zeolite MFI by modeling the adsorption of TMPO. researchgate.netresearchgate.net These studies reveal that the interaction between the phosphine oxide and the acid sites is complex and can lead to different apparent acid strengths. The strength of the interaction is highly dependent on the local environment of the Brønsted acid site and the number of phosphine oxide molecules involved. researchgate.netresearchgate.netnih.gov

Key findings from these computational investigations include:

Influence of Adsorption Site: The adsorption of TMPO on both the internal cavities and external surfaces of the zeolite has been modeled. The location of the aluminum atom within the zeolite framework influences the accessibility and strength of the Brønsted acid site. researchgate.netresearchgate.netnih.gov

Formation of Different Adducts: Depending on the concentration of the probe molecule, different adducts can be formed. At low concentrations, a 1:1 adduct between the phosphine oxide and a Brønsted acid site is typical. However, at higher concentrations, species involving two phosphine oxide molecules per acid site, often referred to as (TMPO)₂H⁺ dimers, can form. researchgate.net

Proton Transfer and Hydrogen Bonding: The interaction primarily involves a hydrogen bond between the acidic proton of the zeolite and the oxygen atom of the phosphine oxide. The extent of proton transfer from the zeolite to the phosphine oxide is a key indicator of acid strength. researchgate.netresearchgate.netnih.gov

The calculated structural parameters, such as bond lengths and angles, provide a quantitative measure of the interaction strength. For instance, the elongation of the O-H bond of the Brønsted acid site and the shortening of the P=O bond of the phosphine oxide upon adsorption are indicative of a strong interaction.

| Adsorption Scenario | Key Interaction | Observed Acidity | Characteristic O(P)-H Distance Range (Å) |

|---|---|---|---|

| Proton shared between TMPO and framework oxygen binding Al | Strong hydrogen bond | Strong | - |

| Proton shared between TMPO and framework oxygen not directly binding Al | Shorter TMPO-H distance | Very Strong | - |

| Two TMPO molecules sharing a proton | Elongated TMPO-H distance | Weak | 1.097 to 1.188 nih.gov |

Characterization of Acid–Base Interactions

Computational studies have also been pivotal in characterizing the acid-base interactions between this compound and various Brønsted acids, both in solution and on surfaces like silica. These investigations help to interpret experimental data, such as ³¹P NMR chemical shifts, and provide a more profound understanding of the factors governing the strength of these interactions.

On silica surfaces, TEPO can exist in different adsorbed states, which have been characterized through a combination of experimental work and theoretical considerations. The interactions can range from weak physisorption on non-acidic parts of the surface to strong chemisorption via hydrogen bonds with surface silanol groups. researchgate.netacs.org Computational modeling can help to distinguish between these species by calculating their relative energies and spectroscopic signatures. The different adsorbed species identified on silica include:

Physisorbed TEPO: Weakly interacting with the non-acidic regions of the silica surface. researchgate.netacs.org

Singly Hydrogen-Bonded TEPO: Chemisorbed through a single hydrogen bond to an isolated silanol group. researchgate.netacs.org

Doubly Hydrogen-Bonded TEPO: Chemisorbed through two hydrogen bonds, possibly with vicinal silanol groups. researchgate.netacs.org

The variation in the ³¹P chemical shift of TEPO upon interaction with Brønsted acids in solution has also been a subject of study. rsc.orgnih.gov Computational chemistry can model these interactions and correlate calculated properties, such as the charge distribution and the geometry of the acid-base adduct, with the experimentally observed chemical shifts. Studies have shown that the chemical shift is not only dependent on the intrinsic acid strength but also on the stoichiometry of the acid-TEPO species in solution. rsc.orgnih.gov For instance, the formation of 1:1 and 2:1 acid-TEPO complexes has been proposed, with each species exhibiting a distinct ³¹P NMR signature. rsc.orgnih.gov

| System | Type of Interaction | Key Computational Insight | Experimental Correlation |

|---|---|---|---|

| TEPO on Silica | Physisorption and Chemisorption (H-bonding) | Identification of singly and doubly hydrogen-bonded species. researchgate.netacs.org | Correlation with ³¹P NMR chemical shifts at varying surface coverages. researchgate.net |

| TEPO with Brønsted Acids in Solution | Formation of Acid-Base Adducts | Modeling of 1:1 and 2:1 acid-TEPO complexes. rsc.orgnih.gov | Dependence of ³¹P NMR chemical shifts on acid/TEPO molar ratio. rsc.orgnih.gov |

Elucidation of Reaction Mechanisms via Computational Approaches

While specific computational studies elucidating the reaction mechanisms of this compound were not prevalent in the reviewed literature, the methodologies for such investigations are well-established and have been applied to analogous phosphine oxides. These computational approaches, primarily based on quantum mechanics, provide a powerful lens through which to view the intricate details of chemical reactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for mechanistic studies. researchgate.net By calculating the potential energy surface of a reaction, researchers can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a critical factor in reaction kinetics.

For reactions involving phosphine oxides, computational studies can elucidate several key aspects of the mechanism:

Reaction Pathways: DFT calculations can map out the most energetically favorable pathway for a reaction to proceed, distinguishing between different possible mechanisms (e.g., nucleophilic substitution, addition-elimination). For instance, in the reaction of trichloromethylphosphine oxide with triethyl phosphite, DFT was used to show that the nucleophilic attack occurs preferentially at a chlorine atom rather than the carbon atom. researchgate.net

Transition State Analysis: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency calculations can confirm that a calculated structure is a true transition state (characterized by a single imaginary frequency) and can also be used to calculate kinetic isotope effects.

Role of Solvents and Catalysts: Computational models can incorporate the effects of solvents, either implicitly (as a continuum) or explicitly (by including individual solvent molecules). This is crucial for accurately modeling reactions that are sensitive to the reaction medium. Similarly, the role of catalysts can be investigated by including the catalyst in the computational model and determining how it lowers the activation energy of the reaction.

Regio- and Stereoselectivity: For reactions with multiple possible outcomes, computational methods can predict the regioselectivity and stereoselectivity by comparing the activation energies of the different pathways.

An example of the application of these methods is the study of the reaction between trivinylphosphine (B117729) oxide and a Grignard reagent, where DFT simulations were used to explore the kinetic and thermodynamic aspects of the nucleophilic addition reactions, leading to an understanding of its polymerization mechanisms. dntb.gov.ua These studies often employ analysis of frontier molecular orbitals (HOMO-LUMO) to understand the nature of the electronic interactions driving the reaction. researchgate.net

Although detailed mechanistic studies on this compound itself are not widely reported in the provided literature, the computational tools are readily available to investigate its reactivity in various chemical transformations. Such studies would be invaluable for understanding its role in processes like catalysis, extraction, and synthesis, and for the rational design of new applications.

Advanced Analytical Methodologies for Triethylphosphine Oxide Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of TEPO, providing detailed information on its electronic structure, vibrational modes, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Phosphorus-31 NMR (³¹P NMR), is an indispensable tool for the characterization of Triethylphosphine (B1216732) oxide. The phosphorus nucleus is highly sensitive to its chemical environment, making ³¹P NMR a powerful probe for structural elucidation and for studying interactions in solution. semanticscholar.org

The ³¹P NMR chemical shift (δ) of TEPO is significantly influenced by its interactions with other molecules, especially Lewis and Brønsted acids. researchgate.netnih.gov This sensitivity has led to its use as a probe molecule to characterize the electrophilic properties of solvents and the acidity of solid catalysts. semanticscholar.orgrsc.org For instance, the ³¹P NMR chemical shift of TEPO adsorbed on a solid surface can vary depending on the nature and strength of the surface acid sites. rsc.org

Studies have demonstrated that the interaction of TEPO with Brønsted acids in solution leads to the formation of 1:1 and 2:1 acid-TEPO species, which can be monitored by changes in the ³¹P chemical shift. nih.govrsc.org The magnitude of this shift often correlates with the acid's pKa value. rsc.orgresearchgate.net In solid-state NMR studies, the chemical shift of TEPO adsorbed on silica (B1680970) has been shown to depend on the surface coverage, indicating an equilibrium between different adsorbed species, such as physisorbed and hydrogen-bonded forms. rsc.orgrsc.org This highlights that a single ³¹P chemical shift value should be interpreted with caution, as it can be influenced by factors other than just acid strength. rsc.org

Table 1: Representative ³¹P NMR Chemical Shifts of Triethylphosphine oxide in Different Chemical Environments

| Chemical Environment | ³¹P Chemical Shift (δ, ppm) | Research Finding |

| Neat or in non-interacting solvent | ~48-52 | The baseline chemical shift for TEPO. chemicalbook.com |

| Adsorbed on silica (Aerosil 200, 1 wt% loading) | 61.2 | Indicates interaction with surface silanol (B1196071) groups. rsc.org |

| Adsorbed on silica (Aerosil 200, 30 wt% loading) | 51.5 | Chemical shift changes with surface coverage, suggesting a fast exchange between different adsorbed species. rsc.org |

| In CDCl₃ with Methanesulfonic acid (1:1 ratio) | ~74.3 | Strong interaction with a strong Brønsted acid causes a significant downfield shift. semanticscholar.org |

| In CDCl₃ with Formic acid (1:1 ratio) | ~57.9 | Interaction with a weaker Brønsted acid results in a smaller downfield shift compared to stronger acids. semanticscholar.org |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to investigate the molecular structure and bonding within this compound. ksu.edu.sauni-siegen.de These methods are particularly sensitive to the phosphoryl group (P=O), making them ideal for studying hydrogen bonding interactions. rsc.orgresearchgate.net

The P=O stretching vibration in phosphine (B1218219) oxides gives rise to a strong absorption band in the IR spectrum. tamu.edu The frequency of this band is highly sensitive to the molecule's environment. When TEPO acts as a hydrogen bond acceptor, the P=O bond is weakened, resulting in a red-shift (a shift to lower wavenumber) of the stretching frequency. rsc.orgresearchgate.net The magnitude of this shift can be correlated with the strength and geometry of the hydrogen bond formed. rsc.org

Both IR and Raman spectroscopy can be used to study these interactions. researchgate.netnih.gov While IR spectroscopy is based on the absorption of light due to changes in the dipole moment, Raman spectroscopy relies on the inelastic scattering of light due to changes in polarizability. ksu.edu.sa This makes them complementary techniques. For instance, IR spectroscopy is particularly effective for detecting polar bonds like O-H, which are directly involved in hydrogen bonding with the P=O group of TEPO. ksu.edu.satamu.edu

Studies on various phosphine oxides have shown that IR spectroscopy is a powerful tool for quickly analyzing the purity of the compound and identifying the presence of adducts, such as those with water or hydrogen peroxide, which significantly alter the P=O stretching frequency. tamu.edu

Table 2: Vibrational Frequencies of the P=O Group in Phosphine Oxides Under Different Conditions

| Compound/Condition | Technique | P=O Stretching Frequency (cm⁻¹) | Observation |